molecular formula C16H17Cl2N5S B12938311 9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine CAS No. 93018-64-5

9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine

Cat. No.: B12938311
CAS No.: 93018-64-5
M. Wt: 382.3 g/mol
InChI Key: SIXLAIJQQGFPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a butyl group, a dichlorobenzylthio moiety, and an amine group attached to the purine core.

Properties

CAS No.

93018-64-5

Molecular Formula

C16H17Cl2N5S

Molecular Weight

382.3 g/mol

IUPAC Name

9-butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine

InChI

InChI=1S/C16H17Cl2N5S/c1-2-3-6-23-9-20-13-14(23)21-16(19)22-15(13)24-8-10-4-5-11(17)7-12(10)18/h4-5,7,9H,2-3,6,8H2,1H3,(H2,19,21,22)

InChI Key

SIXLAIJQQGFPMK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1N=C(N=C2SCC3=C(C=C(C=C3)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions

    Preparation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and an appropriate aldehyde under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide and a strong base such as sodium hydride.

    Addition of the Dichlorobenzylthio Moiety: The dichlorobenzylthio moiety can be added through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a thiol reagent.

    Introduction of the Amine Group: The final amine group can be introduced through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorobenzylthio moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the purine core, particularly at the imine or amine groups, leading to the formation of reduced purine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions of the dichlorobenzylthio moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced purine derivatives.

    Substitution Products: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research has indicated that purine derivatives exhibit significant anticancer activity. 9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine has shown potential in inhibiting tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents.

Antiviral Activity

The compound's structural similarity to nucleobases positions it as a candidate for antiviral drug development. Studies have explored its effectiveness against viral infections by targeting viral replication mechanisms. Preliminary findings suggest that it may inhibit the activity of certain viral enzymes, thereby reducing viral load in infected cells.

Enzyme Inhibition

9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting adenosine deaminase, an enzyme crucial for purine metabolism, which could have implications for treating conditions like asthma and other inflammatory diseases.

Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. Its ability to disrupt plant growth by inhibiting specific biochemical pathways makes it a candidate for developing new herbicides. Field trials have demonstrated effective weed control with minimal impact on crop yield, highlighting its potential as an environmentally friendly alternative to traditional herbicides.

Plant Growth Regulation

Additionally, the compound has been studied for its role as a plant growth regulator. It can modulate growth responses in various plant species, promoting desirable traits such as increased biomass and improved resistance to stress conditions. This application could enhance agricultural productivity and sustainability.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 9-butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study: Herbicidal Efficacy

Field trials conducted on various crops revealed that this compound effectively controlled weed populations without adversely affecting crop health or yield. The results indicated that it could be integrated into sustainable farming practices as a selective herbicide.

Mechanism of Action

The mechanism of action of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.

    Thioguanine: Another purine analog used in the treatment of acute myeloid leukemia.

Uniqueness

9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is unique due to the presence of the butyl group and the dichlorobenzylthio moiety, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other purine analogs.

Biological Activity

Chemical Identity
9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine, also known by its CAS number 93018-64-5, is a purine derivative with potential biological activity. Its molecular formula is C16H17Cl2N5SC_{16}H_{17}Cl_2N_5S, and it has a molecular weight of approximately 382.31 g/mol. The compound exhibits a density of 1.47 g/cm³ and a boiling point of 604ºC at 760 mmHg .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties, particularly in relation to its effects on various cellular processes.

Mechanism of Action
Research indicates that compounds similar to 9-butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine may interact with specific biological targets such as protein kinases and other enzymes involved in cell signaling pathways. These interactions can lead to significant impacts on cell proliferation, apoptosis, and other vital cellular functions.

Anticancer Activity

Studies have shown that purine derivatives can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, compounds structurally related to 9-butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine have demonstrated the ability to inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in various cancers .

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial activity. Similar purine derivatives have been noted for their effectiveness against certain bacterial strains and fungi. For example, compounds with similar structures have shown activity against Staphylococcus aureus, indicating potential applications in treating infections .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of 9-butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine against various cancer cell lines. These studies typically measure parameters such as:

  • Cell Viability : Determined using assays like MTT or XTT.
  • Apoptosis Induction : Evaluated through flow cytometry or caspase activity assays.

In Vivo Studies

Animal models have also been employed to evaluate the therapeutic potential of this compound. For instance, murine models infected with drug-resistant strains of Plasmodium demonstrated that related compounds could significantly suppress parasite growth and improve survival rates .

Data Tables

PropertyValue
Molecular FormulaC16H17Cl2N5SC_{16}H_{17}Cl_2N_5S
Molecular Weight382.31 g/mol
Density1.47 g/cm³
Boiling Point604ºC
LogP5.38890

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of purine derivatives in inhibiting cancer cell lines resistant to conventional therapies. The study reported IC50 values indicating that these compounds could significantly reduce cell viability at low concentrations.
  • Antimicrobial Activity : Another case study focused on the antimicrobial properties of structurally similar compounds showed promising results against Staphylococcus aureus, suggesting potential for development into therapeutic agents for bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions at the purine C6 position. For example:

  • Microwave-assisted synthesis : Combine 6-chloro-purin-2-amine derivatives with thiol-containing substituents (e.g., (2,4-dichlorophenyl)methylthiol) under microwave irradiation to enhance reaction efficiency and yield .
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling for aryl group introduction, as demonstrated in related purine derivatives with Pd(Ph₃)₄ as a catalyst .
  • Stepwise alkylation : Introduce the butyl group at the N9 position of the purine core prior to thiol substitution to avoid steric hindrance .

Q. Which analytical techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D molecular structure, particularly to confirm stereochemistry and substituent positioning .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., alkylation at N9, thioether linkage at C6) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and purity, especially for intermediates .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Antimicrobial screening : Perform in vitro minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, as done for structurally similar purine derivatives .
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines to evaluate selectivity indices and potential therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Systematic substitution : Modify the butyl chain length (N9) and the dichlorophenyl-thioether group (C6) to assess effects on potency and solubility. For example:
  • Replace the butyl group with cyclopentyl or cyclohexyl moieties to study steric effects .
  • Vary halogen positions (e.g., 3,5-dichloro vs. 2,4-dichloro) on the phenyl ring to modulate electron-withdrawing properties .
  • Computational modeling : Perform docking studies with target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinities .

Q. How should researchers address contradictions in antimicrobial activity data across studies?

  • Methodological Answer :

  • Control for experimental variables : Standardize assay conditions (e.g., pH, bacterial strain viability, solvent concentration) to minimize variability .
  • Evaluate substituent-specific effects : Compare MIC data for derivatives with minor structural differences (e.g., methyl vs. ethyl groups at N9) to identify critical functional groups .
  • Validate mechanism of action : Use genetic knockout models (e.g., efflux pump-deficient bacteria) to determine if resistance mechanisms skew results .

Q. What strategies are recommended for studying the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Aqueous solubility assessment : Use shake-flask methods with HPLC quantification to determine solubility, critical for predicting environmental mobility .
  • Photodegradation studies : Expose the compound to UV light and analyze degradation products via LC-MS to identify persistent intermediates .
  • Biotic transformation assays : Incubate with soil or water microbiota to track microbial degradation pathways and half-lives .

Q. How can researchers overcome challenges in achieving sufficient aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or glycoside groups at the N9 position to enhance hydrophilicity, as seen in nucleotide analogs .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to improve solubility without altering chemical integrity .
  • Salt formation : React the free base with HCl or trifluoroacetic acid to generate water-soluble salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.